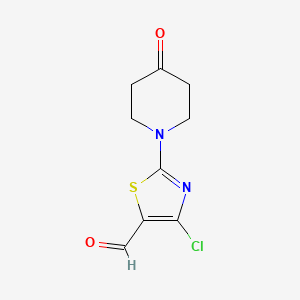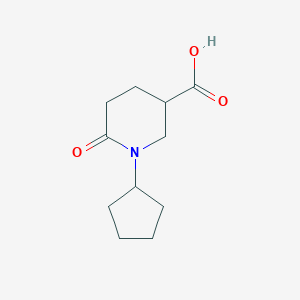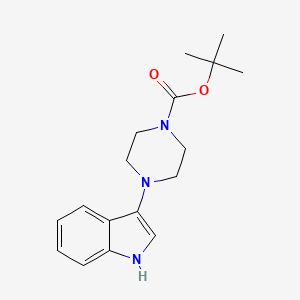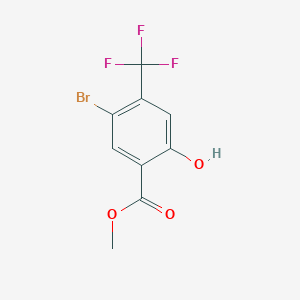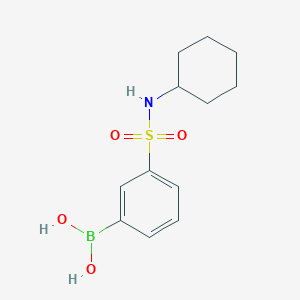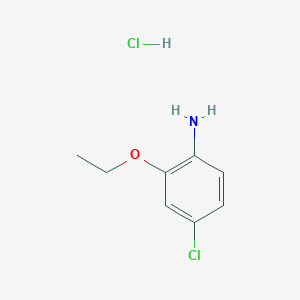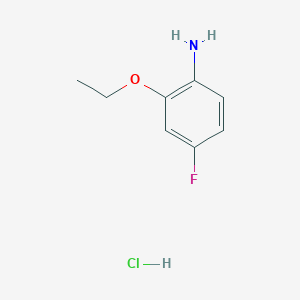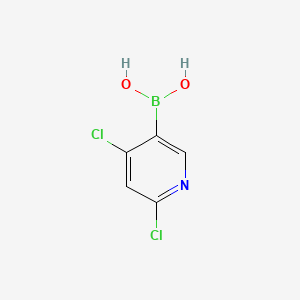
(4,6-Dichloropyridin-3-yl)boronic acid
Descripción general
Descripción
(4,6-Dichloropyridin-3-yl)boronic acid, also known as DCPB, is a boronic acid derivative of pyridine. It is a chiral, water-soluble molecule with a wide range of applications in organic synthesis and medicinal chemistry. DCPB has been used in a variety of research applications, including the synthesis of chiral compounds, the development of analytical methods, and the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
(4,6-Dichloropyridin-3-yl)boronic acid, a derivative of boronic acid, exhibits versatile properties in catalysis and organic synthesis. The study by Hashimoto et al. (2015) exemplifies the significance of boronic acids in catalysis, particularly highlighting their utilization in highly enantioselective aza-Michael additions, a type of reaction pivotal in synthesizing densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015). Additionally, Bouillon et al. (2003) and Smith et al. (2008) demonstrated the use of halopyridinylboronic acids, including (4,6-Dichloropyridin-3-yl)boronic acid, in Suzuki cross-coupling reactions, a cornerstone method in constructing complex organic molecules, thereby offering pathways to novel pyridine libraries (Bouillon et al., 2003)(Smith et al., 2008).
Chemosensing and Detection
The interaction of boronic acids with cis-1,2- or 1,3-diol leads to the formation of five- or six-membered rings, a property that is leveraged in the development of fluorescent chemosensors for various biologically active substances. Huang et al. (2012) emphasized the role of boronic acids in sensing applications, specifically their ability to probe carbohydrates and bioactive substances, marking significant progress in the field of boronic acid sensors for a range of analytes including L-dopamine, fluoride, and hydrogen peroxide (Huang et al., 2012). This indicates the potential of (4,6-Dichloropyridin-3-yl)boronic acid in developing advanced sensing mechanisms for various chemical and biological entities.
Biomedical and Material Applications
Boronic acids, including (4,6-Dichloropyridin-3-yl)boronic acid, are instrumental in biomedical applications and materials chemistry. Cambre and Sumerlin (2011) reviewed the wide-ranging use of boronic acid-containing polymers in treating diseases like HIV, obesity, diabetes, and cancer, and emphasized their unique reactivity and responsive nature (Cambre & Sumerlin, 2011). Furthermore, Sadu et al. (2017) highlighted the applications of four-coordinate boron(III) complexes, synthesized from boronic acids, in fields such as organic electronics, photonics, and biomedical imaging (Sadu, Bin, Lee, & Lee, 2017). These studies underscore the broad utility of (4,6-Dichloropyridin-3-yl)boronic acid derivatives in creating advanced materials and biomedical solutions.
Propiedades
IUPAC Name |
(4,6-dichloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXIQUFADVGXLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672079 | |
| Record name | (4,6-Dichloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dichloropyridin-3-yl)boronic acid | |
CAS RN |
1070893-11-6 | |
| Record name | (4,6-Dichloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



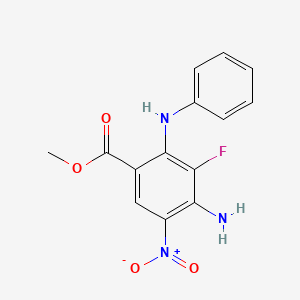
![Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418680.png)
![(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418681.png)
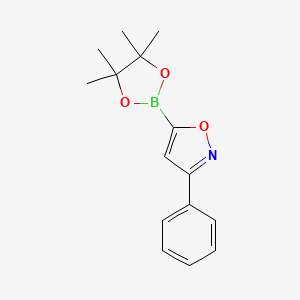
![N-[(2,4-difluorophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1418685.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B1418686.png)
![Ethyl [(methylamino)carbonothioyl]carbamate](/img/structure/B1418687.png)
